3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid
Description
Properties
IUPAC Name |
2-[3-[4-(dimethylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18(2)17(21)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(19)20/h3-10H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQRNTYBJLLYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716599 | |
| Record name | [4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-12-7 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-[(dimethylamino)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
A typical procedure adapts the protocol from CN107641089A, where palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling of 4-bromophenylacetic acid with 4-(dimethylcarbamoyl)phenylboronic acid. The reaction proceeds in a mixed solvent system (toluene/ethanol/water, 4:1:1) at 80°C for 12 hours, achieving yields of 78–85%. Microchannel reactors, as described in CN107445823A, enhance mixing efficiency and reduce side reactions, boosting yields to 90–95% under similar conditions.
Intermediate Purification
Post-coupling, the crude product is purified via acid-base extraction. The biphenyl acetic acid intermediate is isolated by adjusting the aqueous phase to pH 1–2 using concentrated HCl, followed by crystallization at 0–10°C. This step achieves a purity of 94–98.5%, as validated by HPLC.
Introduction of the Dimethylcarbamoyl Group via Amidation
The dimethylcarbamoyl group is introduced through amidation of a carboxylic acid precursor. Two approaches dominate: direct coupling using activating agents and in situ generation of acyl chlorides.
Carbodiimide-Mediated Coupling
In this method, 4-(bromophenyl)acetic acid reacts with dimethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction occurs in dichloromethane at room temperature for 24 hours, yielding 70–75% of the carbamoyl intermediate. A silica-supported HBF₄ catalyst, as employed in CN107641089A, accelerates the reaction, reducing the time to 6 hours with comparable yields.
Acyl Chloride Intermediate Route
Alternatively, the carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) before treatment with dimethylamine. This two-step process achieves higher yields (85–90%) but requires stringent moisture control. The acyl chloride is generated at 60°C for 2 hours, followed by dropwise addition of dimethylamine in tetrahydrofuran (THF) at 0°C.
Integrated Microreactor-Based Synthesis
Recent advances in continuous-flow chemistry, exemplified by CN107445823A, enable a fully integrated synthesis of this compound. This approach combines biphenyl coupling and amidation in a single streamlined process.
Microreactor Configuration
Performance Metrics
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 78–85% | 94–98.5% | High selectivity | Requires palladium catalysts |
| Carbodiimide-Mediated | 70–75% | 90–92% | Mild conditions | Moderate yields |
| Microreactor-Based | 88–91% | 97–98.5% | Rapid, scalable | High initial equipment cost |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The dimethylcarbamoyl group plays a crucial role in modulating the compound’s activity and binding affinity to its targets .
Comparison with Similar Compounds
Ibuprofen (2-[4-(2-Methylpropyl)phenyl]acetic acid)
- Structure : Features a propyl substituent at the para position of the phenyl ring.
- Applications: Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID), whereas this compound’s pharmacological profile remains under investigation .
4-Chlorophenylacetic Acid (CAS 1878-66-6)
- Structure : Chlorine atom at the para position of the phenyl ring.
- Key Differences : The electron-withdrawing chlorine atom increases acidity (pKa ~2.8) compared to the dimethylcarbamoyl group, which may act as a hydrogen-bond acceptor. Chlorinated derivatives are often used in agrochemicals and antimicrobial agents .
3-(Trifluoromethoxy)phenylacetic Acid
- Structure : Trifluoromethoxy group at the meta position.
- Key Differences : The trifluoromethoxy group significantly enhances metabolic stability and lipophilicity (logP ~4.2), making it suitable for CNS-targeting drugs. In contrast, the dimethylcarbamoyl group may improve solubility in aqueous environments .
(R)-2-Amino-2-phenylacetic Acid
- Structure: Amino group substituted at the alpha position of the acetic acid chain.
- Key Differences: The amino group enables chiral recognition in antibiotic synthesis (e.g., β-lactams), whereas the dimethylcarbamoyl group in the target compound may modulate enzyme inhibition or receptor binding .
Physicochemical Properties
Lipophilicity and solubility are critical determinants of bioavailability. The dimethylcarbamoyl group in this compound likely reduces logP compared to halogenated derivatives (e.g., 4-chlorophenylacetic acid) but increases it relative to polar amino-substituted analogues. Evidence from HPLC-based lipophilicity studies on carbamate derivatives suggests that carbamoyl groups contribute to intermediate logP values (~2.5–3.5), balancing membrane permeability and aqueous solubility .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituent(s) | logP (Estimated) | Biological Activity | Key Applications |
|---|---|---|---|---|
| This compound | 4-(Dimethylcarbamoyl)phenyl | ~2.8–3.2 | Under investigation | Drug development, enzyme modulation |
| Ibuprofen | 4-(2-Methylpropyl) | ~3.8 | COX inhibition | NSAID |
| 4-Chlorophenylacetic acid | 4-Chloro | ~2.5 | Antimicrobial, agrochemical | Synthesis of herbicides |
| 3-(Trifluoromethoxy)phenylacetic acid | 3-(Trifluoromethoxy) | ~4.2 | CNS targeting | Neuropharmacology |
| (R)-2-Amino-2-phenylacetic acid | α-Amino | ~1.5 | Chiral synthesis | β-lactam antibiotics |
Biological Activity
3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The compound is synthesized primarily through the Suzuki-Miyaura coupling method, involving the reaction of 4-(dimethylcarbamoyl)phenylboronic acid with phenylacetic acid derivatives. This method is favored for its efficiency in producing high-purity compounds suitable for biological testing.
Table 1: Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | 4-(dimethylcarbamoyl)phenylboronic acid + phenylacetic acid | 85 |
| 2 | Purification | Recrystallization or chromatography | >90 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dimethylcarbamoyl group enhances the compound's binding affinity, allowing it to modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it has antibacterial properties, potentially effective against strains like A. tumefaciens with an IC50 value of approximately 0.8 mg/mL .
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in various assays, indicating potential therapeutic applications in conditions like arthritis.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown that it can induce apoptosis, making it a candidate for further cancer research.
Case Studies and Research Findings
- Antibacterial Mechanism : A study highlighted the compound's ability to disrupt cell membrane integrity and inhibit protein synthesis in bacteria, leading to cell death. This was evidenced by significant increases in relative conductivity and reactive oxygen species (ROS) levels post-treatment .
- Anti-inflammatory Research : In vitro studies demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound could induce apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound may trigger programmed cell death in malignant cells.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (mg/mL) |
|---|---|---|
| This compound | Antibacterial, Anti-inflammatory | ~0.8 |
| Phenylacetic Acid | Antibacterial | ~0.9 |
| 2-(4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-3-yl)acetic acid | Moderate antibacterial | ~1.5 |
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, and how do reaction parameters influence yield?
The compound can be synthesized via Suzuki–Miyaura coupling, leveraging palladium catalysts to cross-couple aryl halides with boronic acids. Key parameters include catalyst loading (0.5–5 mol%), ligand choice (e.g., triphenylphosphine), and reaction temperature (80–120°C). Solvent selection (e.g., THF or DMF) significantly impacts reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from biphenyl byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (>95% by GC) and detect trace impurities.
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., dimethylcarbamoyl group at the 4-position).
- FT-IR : Validate functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the carbamoyl group).
- Elemental Analysis : Ensure stoichiometric consistency with C₁₆H₁₆O₂ (MW: 240.3 g/mol) .
Q. What are the stability considerations for long-term storage in laboratory settings?
The compound is stable under inert conditions (argon atmosphere) at −20°C for >12 months. Degradation occurs via hydrolysis of the carbamoyl group in aqueous media (pH <5 or >9) or prolonged exposure to light. For in vitro studies, prepare fresh solutions in anhydrous DMSO and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How does the dimethylcarbamoyl group influence enzymatic interactions compared to other phenylacetic acid derivatives?
The dimethylcarbamoyl moiety enhances binding affinity to enzymes like phenylacetate-CoA ligase due to its electron-withdrawing nature, which stabilizes the enzyme-substrate complex. Comparative studies with unsubstituted phenylacetic acid show a 2.3-fold increase in catalytic efficiency (kcat/Kₘ) for the carbamoyl derivative. This modification also reduces nonspecific interactions with serum albumin in vivo .
Q. What experimental strategies can resolve contradictions in reported metabolic effects (e.g., pro- vs. anti-inflammatory outcomes)?
Contradictions arise from model-specific variables:
- Cell type : Macrophages (RAW 264.7) show anti-inflammatory effects via NF-κB suppression, while fibroblasts may exhibit pro-inflammatory responses due to COX-2 upregulation.
- Dosage : Biphasic effects are observed (e.g., anti-apoptotic at 10 µM vs. pro-oxidant at 100 µM).
- Assay design : Use orthogonal methods (e.g., ELISA for cytokine profiling and RNA-seq for pathway analysis) to validate findings .
Q. How can researchers optimize in vitro assays to account for temporal degradation of the compound?
- Kinetic monitoring : Use LC-MS to track degradation products (e.g., phenylacetic acid) over 24–72 hr.
- Stabilizers : Add 1 mM EDTA to chelate metal ions that accelerate hydrolysis.
- Control experiments : Include time-matched vehicle controls to distinguish compound-specific effects from degradation artifacts .
Q. What structural analogs of this compound are valuable for structure-activity relationship (SAR) studies?
Key analogs include:
- 3-[4-(Diethylcarbamoyl)phenyl]phenylacetic acid : Modifies carbamoyl alkyl groups to assess steric effects.
- 3-[4-(Morpholinocarbonyl)phenyl]phenylacetic acid : Introduces a heterocyclic group to study hydrogen-bonding interactions.
- Unsubstituted phenylacetic acid : Serves as a baseline for comparing electronic effects .
Methodological Guidance
Q. How to design dose-response experiments for toxicity profiling in neuronal cells?
- Range : Test 0.1–100 µM, with logarithmic increments.
- Endpoints : Measure mitochondrial membrane potential (JC-1 assay), ROS production (DCFH-DA), and caspase-3 activation.
- Validation : Compare with positive controls (e.g., rotenone for mitochondrial toxicity) .
Q. What in vivo models are suitable for studying its pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
